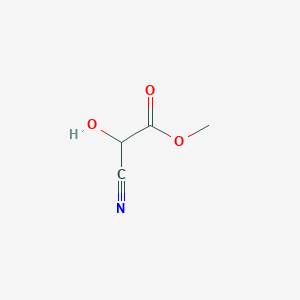
Hydroxyacétate de méthyle 2-cyano-2-
Vue d'ensemble
Description
“Methyl 2-cyano-2-hydroxyacetate” is a chemical compound with the molecular formula C4H5NO3 . It contains a total of 12 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of cyanoacetamides, which include “Methyl 2-cyano-2-hydroxyacetate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
“Methyl 2-cyano-2-hydroxyacetate” has a complex molecular structure. It contains a total of 12 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
“Methyl 2-cyano-2-hydroxyacetate” is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
“Methyl 2-cyano-2-hydroxyacetate” is a chemical compound with the molecular formula C4H5NO3 . More detailed physical and chemical properties are not available from the current search results.Applications De Recherche Scientifique
Cyanoacétylation des amines
L'hydroxyacétate de méthyle 2-cyano-2- est utilisé dans la cyanoacétylation des amines, qui est une étape clé dans la formation de composés biologiquement actifs . Ce processus implique le traitement de diverses amines arylées ou hétéroarylées substituées avec des cyanoacétates d'alkyle .
Synthèse de composés hétérocycliques
L'hydroxyacétate de méthyle 2-cyano-2- est un précurseur polyvalent dans la synthèse d'une variété d'hétérocycles azotés . Les groupes cyano et carbonyle de ces composés réagissent efficacement avec des réactifs bidentés courants pour donner une variété d'hétérocycles .
Réactions de condensation et de substitution
Le groupe méthylène de l'hydroxyacétate de méthyle 2-cyano-2- peut participer à un groupe de réactions de condensation et de substitution . Cela en fait un intermédiaire polyvalent pour la synthèse d'une large variété de composés organiques .
Synthèse de composés monocycliques
L'hydroxyacétate de méthyle 2-cyano-2- est utilisé comme précurseur pour la synthèse de cycles monocycliques à cinq et six chaînons . Ces cycles sont des structures clés dans de nombreux composés organiques .
Synthèse d'hétérocycles fusionnés
L'hydroxyacétate de méthyle 2-cyano-2- est également utilisé dans la synthèse d'hétérocycles fusionnés . Ce sont des structures complexes que l'on retrouve dans de nombreux composés biologiquement actifs .
Synthèse de composés spiro
Les composés spiro, qui sont des composés organiques comportant deux cycles ou plus partageant un seul atome, peuvent être synthétisés à l'aide de l'hydroxyacétate de méthyle 2-cyano-2- . Ces composés ont une large gamme d'applications en chimie médicinale .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of a compound like Methyl 2-cyano-2-hydroxyacetate are typically enzymes or receptors in the body that the compound can bind to, thereby altering their function .
Mode of Action
Once Methyl 2-cyano-2-hydroxyacetate binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by Methyl 2-cyano-2-hydroxyacetate would depend on its specific targets. It could potentially affect a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-cyano-2-hydroxyacetate would determine how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of Methyl 2-cyano-2-hydroxyacetate’s action would depend on the specific targets and pathways it affects. These could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 2-cyano-2-hydroxyacetate .
Analyse Biochimique
Biochemical Properties
Methyl 2-cyano-2-hydroxyacetate plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of heterocyclic compounds. The compound’s cyano and hydroxy groups make it a versatile reactant in condensation and substitution reactions. Enzymes such as cyanoacetyltransferases are known to interact with Methyl 2-cyano-2-hydroxyacetate, catalyzing the transfer of the cyanoacetyl group to amines, thereby forming cyanoacetamides .
Cellular Effects
Methyl 2-cyano-2-hydroxyacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound’s interaction with cellular proteins can modulate signaling pathways, impacting cell function and behavior. For instance, it may alter the activity of enzymes involved in the synthesis of nucleotides, thereby influencing DNA replication and repair processes .
Molecular Mechanism
At the molecular level, Methyl 2-cyano-2-hydroxyacetate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s cyano group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity. Additionally, Methyl 2-cyano-2-hydroxyacetate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-cyano-2-hydroxyacetate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that Methyl 2-cyano-2-hydroxyacetate can have lasting effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 2-cyano-2-hydroxyacetate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, Methyl 2-cyano-2-hydroxyacetate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways .
Metabolic Pathways
Methyl 2-cyano-2-hydroxyacetate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biologically active compounds. The compound can be metabolized through pathways involving cyanoacetyltransferases and other enzymes that catalyze the transfer of the cyanoacetyl group. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, Methyl 2-cyano-2-hydroxyacetate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of Methyl 2-cyano-2-hydroxyacetate are crucial for its biochemical activity, as they determine the availability of the compound for interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of Methyl 2-cyano-2-hydroxyacetate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the cellular context. Its localization can impact its activity and function, as it determines the proximity of Methyl 2-cyano-2-hydroxyacetate to its target enzymes and proteins .
Propriétés
IUPAC Name |
methyl 2-cyano-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-8-4(7)3(6)2-5/h3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMSLUZKXXZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


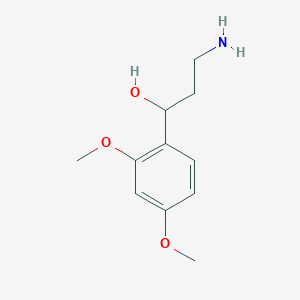


![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)
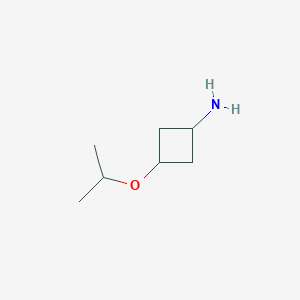
![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)
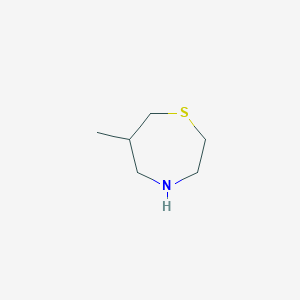
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)

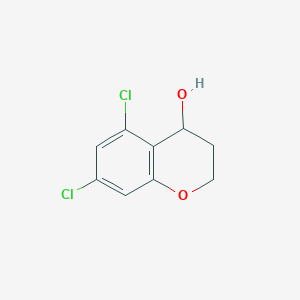

![[1-(2-Methoxyethyl)cyclopropyl]methanamine](/img/structure/B1444214.png)


